[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOB and is widely used in the synthesis of various other chemicals.
Wirkmechanismus
The mechanism of action of DMOB is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In cancer cells, DMOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, DMOB can cause cancer cells to undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
DMOB has been shown to have various biochemical and physiological effects on the body. In cancer cells, DMOB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels. In plants, DMOB has been shown to inhibit the growth of certain plant species by inhibiting the activity of enzymes involved in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMOB in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying the function of these molecules. However, one limitation of using DMOB is its potential toxicity, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving DMOB. One area of research is the development of new cancer drugs based on the structure of DMOB. Another area of research is the development of new pesticides and herbicides based on the properties of DMOB. Additionally, further research is needed to fully understand the mechanism of action of DMOB and its potential applications in various fields.
In conclusion, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of DMOB involves the reaction of 2,5-dichloroaniline with ethyl 3-methoxybenzoate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
DMOB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMOB has been shown to have anti-cancer properties and has been used in the development of various cancer drugs. In agriculture, DMOB has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. In material science, DMOB has been used in the synthesis of various polymers and materials.
Eigenschaften
Molekularformel |
C16H13Cl2NO4 |
---|---|
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
[2-(2,5-dichloroanilino)-2-oxoethyl] 3-methoxybenzoate |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-12-4-2-3-10(7-12)16(21)23-9-15(20)19-14-8-11(17)5-6-13(14)18/h2-8H,9H2,1H3,(H,19,20) |
InChI-Schlüssel |
CYWBMDJXFSSJMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.